molecular formula C10H13ClO B8164425 1-Chloro-2-isopropoxy-4-methylbenzene

1-Chloro-2-isopropoxy-4-methylbenzene

Cat. No.: B8164425
M. Wt: 184.66 g/mol
InChI Key: UWDDSHXMLQUFFE-UHFFFAOYSA-N
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Description

1-Chloro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H13ClO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropoxy group, and a methyl group. This compound is typically a colorless to pale yellow liquid with a distinct aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-isopropoxy-4-methylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-isopropoxy-4-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-2-isopropoxy-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-isopropoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile attacks the aromatic ring, followed by the elimination of the leaving group (chlorine) .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2-isopropoxy-4-methylbenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the isopropoxy group plays a crucial role in the desired chemical transformations .

Properties

IUPAC Name

1-chloro-4-methyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDDSHXMLQUFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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